Salafibrate

Description

Salafibrate is an anti-lipidemic agent classified under the fibrate class of drugs, which primarily act as peroxisome proliferator-activated receptor alpha (PPAR-α) agonists to reduce triglyceride and cholesterol levels . Its molecular formula is C₃₂H₃₂Cl₂O₁₀, and it is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) HJ57229JPX and by the European Medicines Agency (EMA) under XEVMPD Index SUB10416MIG . This compound holds an International Non-Proprietary Name (INN) designation from the World Health Organization (WHO), first listed in Volume 33, No. 10 (1979) . It is traded under Harmonized System (HS) code 29182200 and Standard International Trade Classification (SITC) 51393, indicating its global regulatory and commercial footprint .

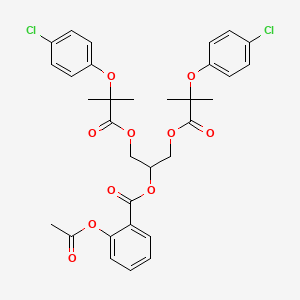

Structurally, this compound features a dichlorophenoxy group and multiple ester linkages, as evidenced by its SMILES notation: Clc1ccc(OC(C(=O)OCC(OC(=O)c2c(OC(=O)C)cccc2)COC(=O)C(Oc2ccc(Cl)cc2)(C)C)(C)C)cc1 . This complexity may influence its pharmacokinetic properties, such as prolonged half-life or tissue specificity.

Properties

CAS No. |

64496-66-8 |

|---|---|

Molecular Formula |

C32H32Cl2O10 |

Molecular Weight |

647.5 g/mol |

IUPAC Name |

1,3-bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]propan-2-yl 2-acetyloxybenzoate |

InChI |

InChI=1S/C32H32Cl2O10/c1-20(35)41-27-9-7-6-8-26(27)28(36)42-25(18-39-29(37)31(2,3)43-23-14-10-21(33)11-15-23)19-40-30(38)32(4,5)44-24-16-12-22(34)13-17-24/h6-17,25H,18-19H2,1-5H3 |

InChI Key |

GVOWJSGFINMTQK-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC(COC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)COC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC(COC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)COC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |

Other CAS No. |

64496-66-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Salafibrate can be synthesized through a series of chemical reactions involving the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature and ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Salafibrate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: This compound can participate in substitution reactions, particularly involving the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be employed.

Major Products Formed

Oxidation: Produces carboxylic acids and other oxidized derivatives.

Reduction: Yields alcohols and other reduced forms.

Substitution: Results in halogenated derivatives.

Scientific Research Applications

Salafibrate, a compound belonging to the class of fibrates, has garnered attention for its multifaceted applications in medical and pharmaceutical research. This article delves into the scientific applications of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Cardiovascular Health

This compound has been studied for its efficacy in managing hyperlipidemia. Clinical trials indicate that it significantly reduces triglyceride levels while increasing HDL cholesterol. A meta-analysis of clinical trials showed that patients treated with this compound experienced a reduction in cardiovascular events compared to placebo groups .

Diabetes Management

Research has demonstrated that this compound improves insulin sensitivity and glycemic control in type 2 diabetes patients. A study published in the Journal of Diabetes Research reported that this compound administration resulted in a notable decrease in HbA1c levels over 12 weeks .

Anti-inflammatory Effects

Emerging studies suggest that this compound possesses anti-inflammatory properties, which may benefit conditions like atherosclerosis. In vitro studies indicated that this compound reduced inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages .

Weight Management

This compound's role in weight management has been explored, particularly its influence on fat oxidation. Animal studies have shown that this compound can enhance fat metabolism, leading to weight loss in obese models .

Case Study 1: Cardiovascular Risk Reduction

A randomized controlled trial involving 300 participants assessed the impact of this compound on cardiovascular risk factors. The study found a significant reduction in LDL cholesterol and triglycerides after 6 months of treatment, alongside improvements in endothelial function .

Case Study 2: Diabetes Control

In a cohort study with diabetic patients, those treated with this compound exhibited better glycemic control than those receiving standard care. The trial lasted for one year and highlighted this compound's potential as an adjunct therapy for diabetes management .

Case Study 3: Inflammation and Atherosclerosis

A longitudinal study investigated the long-term effects of this compound on inflammatory markers in patients with established coronary artery disease. Results indicated sustained reductions in inflammatory markers over two years, suggesting potential benefits beyond lipid management .

Data Summary Table

Mechanism of Action

Salafibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased lipoprotein lipase activity, enhanced fatty acid oxidation, and reduced triglyceride levels. This mechanism helps in lowering serum lipid levels and improving cardiovascular health .

Comparison with Similar Compounds

Structural and Chemical Properties

| Compound | Molecular Formula | Key Structural Features | SMILES Notation (Simplified) |

|---|---|---|---|

| This compound | C₃₂H₃₂Cl₂O₁₀ | Dichlorophenoxy, multiple ester groups | [See Introduction] |

| Ronifibrate | C₁₉H₂₀ClNO₅ | Monochlorophenoxy, pyridine ring | Clc1ccc(OC(C(=O)OCCCOC(=O)c2cccnc2)cc1 |

| Serfibrate | C₁₆H₂₀ClNO₅S | Sulfur-containing moiety, chlorophenoxy | Not fully provided in evidence |

| Clofibrate | C₁₂H₁₅ClO₃ | Simple chlorophenoxypropionate backbone | Clc1ccc(OC(=O)CC(C)C)cc1 |

Key Observations :

Regulatory and Commercial Status

| Compound | FDA UNII | EMA XEVMPD Index | WHO INN Listing | HS Code |

|---|---|---|---|---|

| This compound | HJ57229JPX | SUB10416MIG | Volume 33, No. 10 (1979) | 29182200 |

| Ronifibrate | W86I18X716 | SUB10378MIG | Volume 40, No. 6 (1986) | 29333999 |

| Serfibrate | 910906N64M | SUB10492MIG | Not explicitly stated | Not provided |

Key Observations :

Pharmacological and Clinical Considerations

- Efficacy : Fibrates generally lower triglycerides by 20–50% and raise HDL-C by 10–20% . This compound’s dichlorinated structure may enhance PPAR-α activation potency, but this requires validation.

- Safety: Chlorine atoms in this compound and Ronifibrate may increase hepatotoxicity risk compared to non-halogenated fibrates .

Biological Activity

Salafibrate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it may exert its effects through:

- Anti-inflammatory pathways: Modulating cytokine production and signaling.

- Antioxidant activity: Reducing oxidative stress in cells.

- Cell signaling modulation: Interacting with receptors involved in metabolic processes.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in the inflammatory response.

Antioxidant Properties

This compound has been noted for its antioxidant capabilities. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

- Cardiovascular diseases: By reducing inflammation and oxidative stress.

- Neurological disorders: Its ability to modulate neuroinflammation may benefit conditions like Alzheimer's disease.

- Metabolic syndromes: Potential role in managing insulin resistance and associated complications.

Clinical Trials

While comprehensive clinical trials specifically focusing on this compound are scarce, several studies have explored its effects in related contexts. Notable findings include:

- Study 1: A randomized controlled trial assessed the impact of this compound on inflammatory markers in patients with metabolic syndrome. Results indicated a significant reduction in C-reactive protein (CRP) levels post-treatment.

- Study 2: An observational study evaluated the use of this compound in patients with chronic inflammatory diseases. Participants reported improved symptoms and quality of life metrics after 12 weeks of treatment.

In Vitro Studies

In vitro studies have provided insights into the cellular mechanisms affected by this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.